
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 1 and 3, a propylsulfanyl group at position 5, and two keto groups at positions 2 and 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the propylsulfanyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Lacks the propylsulfanyl group, making it less hydrophobic and potentially less bioactive.
1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a propionyl group instead of a propylsulfanyl group.
Uniqueness
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity, binding affinity, and potential biological activity compared to similar compounds.
特性
CAS番号 |
120289-79-4 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
1,3-dimethyl-5-propylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-5-14-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |
InChIキー |
KOGSKDODKQWJIO-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CN(C(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


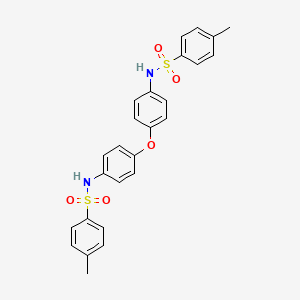
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
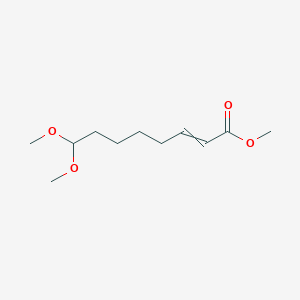

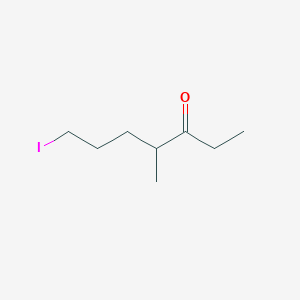

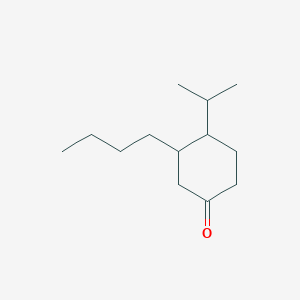
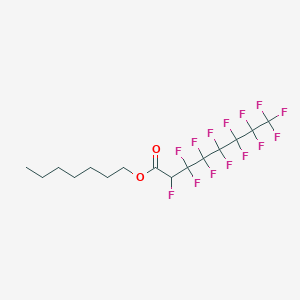
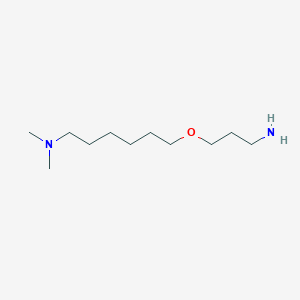
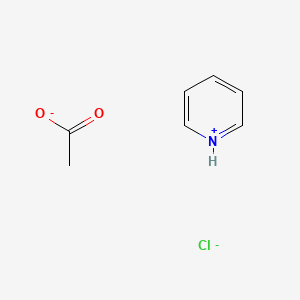
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
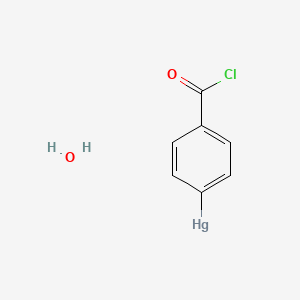
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
